N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
N-[(2,3-Dimethoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo-triazin core fused with a naphthalene substituent and a 2,3-dimethoxyphenylmethylacetamide side chain. This compound is structurally complex, combining aromatic, heteroaromatic, and amide functionalities.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-34-23-12-6-9-18(25(23)35-2)14-27-24(32)15-30-26(33)22-13-21(29-31(22)16-28-30)20-11-5-8-17-7-3-4-10-19(17)20/h3-12,16,21-22,29H,13-15H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONXKJILFFXPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The target compound shares structural motifs with several classes of acetamide derivatives documented in the literature. Below, key comparisons are made based on synthesis, spectral properties, and structural features.
Structural and Functional Group Analysis
Key Observations :
- The 2,3-dimethoxyphenyl group may improve solubility compared to chlorinated or sulfanyl-substituted analogs, as methoxy groups reduce hydrophobicity .
- Unlike triazole derivatives synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , the target compound’s pyrazolo-triazin core likely requires multistep heterocyclic condensation.
Spectroscopic and Analytical Comparisons
Infrared (IR) Spectroscopy :
- Amide C=O Stretch : Observed at ~1670–1680 cm⁻¹ in most analogs (e.g., 1682 cm⁻¹ in compound 6b ), consistent with the target compound’s expected acetamide group.
- Aromatic C=C Stretch : Ranges from 1587–1606 cm⁻¹ in naphthalene-containing analogs (e.g., 6b, 6c ), similar to the naphthalen-1-yl group in the target compound.
High-Resolution Mass Spectrometry (HRMS) :
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ | Deviation (ppm) |
|---|---|---|---|---|
| 6m | C₂₁H₁₈ClN₄O₂ | 393.1118 | 393.1112 | -1.5 |
| 6b | C₂₁H₁₈N₅O₄ | 404.1359 | 404.1348 | -2.7 |
| Target Compound* | C₂₉H₂₅N₅O₄ | ~508.1980 | — | — |
*Theoretical calculation based on molecular formula.
Nuclear Magnetic Resonance (NMR) :
- Amide NH Proton : Resonates at δ 10.79–11.02 ppm in analogs (e.g., 6b, 6c ), a region typical for deshielded amide protons.
- Naphthalene Protons : Multiplets at δ 7.20–8.40 ppm in naphthalene-containing compounds (e.g., 6b ), matching the target compound’s aromatic environment.
Reaction Conditions :
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